Pranlukast Hydrate

描述

Pranlukast is a cysteinyl leukotriene receptor-1 antagonist. It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens.

属性

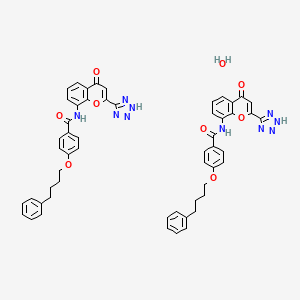

IUPAC Name |

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXTUBJFNBZPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021180 | |

| Record name | Pranlukast hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150821-03-7 | |

| Record name | Pranlukast hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150821037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranlukast hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANLUKAST HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR702N558K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pranlukast Hydrate: A Deep Dive into its Mechanism of Action in Asthma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pranlukast hydrate is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, playing a crucial role in the management of bronchial asthma.[1][2] By competitively blocking the action of cysteinyl leukotrienes (cysLTs) — key inflammatory mediators in the pathophysiology of asthma — this compound effectively mitigates the hallmark features of the disease, including bronchoconstriction, airway edema, mucus hypersecretion, and eosinophilic inflammation.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the therapeutic effects of this compound in asthma, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

The Role of Cysteinyl Leukotrienes in Asthma Pathophysiology

Cysteinyl leukotrienes, comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are lipid mediators synthesized from arachidonic acid by various inflammatory cells, including mast cells, eosinophils, and basophils.[1][5] In asthmatic airways, the overproduction of cysLTs contributes significantly to the inflammatory cascade.[6] These mediators exert their pro-inflammatory effects by binding to CysLT1 receptors, which are predominantly expressed on airway smooth muscle cells, vascular endothelium, and inflammatory cells like eosinophils and mast cells.[5] The activation of CysLT1 receptors triggers a cascade of intracellular signaling events leading to:

-

Bronchoconstriction: Potent contraction of airway smooth muscle, leading to narrowing of the airways and symptoms like wheezing and shortness of breath.[1][5]

-

Increased Vascular Permeability: Leading to airway edema and further narrowing of the bronchial lumen.[3]

-

Mucus Hypersecretion: Enhancing the production of thick, viscous mucus, which can obstruct airways.[3][5]

-

Recruitment and Activation of Inflammatory Cells: Particularly eosinophils, which are key effector cells in allergic asthma.[1][6]

This compound: A Competitive Antagonist of the CysLT1 Receptor

This compound functions as a selective and competitive antagonist of the CysLT1 receptor.[7][8] This means it binds to the same site on the receptor as the endogenous cysLTs but does not activate it. By occupying the receptor, this compound prevents the binding of LTC4, LTD4, and LTE4, thereby inhibiting their downstream effects.[3][9] This antagonism is the core of its therapeutic action in asthma.

Signaling Pathway of CysLT1 Receptor and its Inhibition by Pranlukast

The binding of cysLTs to the G-protein coupled CysLT1 receptor initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction. Pranlukast, by blocking this initial binding, prevents the initiation of this signaling cascade.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acmeglobal.com [acmeglobal.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

A Comprehensive Technical Guide to the Synthesis and Characterization of Pranlukast Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Pranlukast Hydrate, a potent and selective cysteinyl leukotriene receptor antagonist. This document outlines the synthetic pathways, experimental protocols, and comprehensive characterization of the compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to this compound

Pranlukast, chemically known as N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide, is a leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[1] It functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic reactions.[2][3] Pranlukast is typically formulated as a hemihydrate for pharmaceutical use.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates. Several synthetic routes have been reported, with a common pathway involving the condensation of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran with 4-(4-phenylbutoxy)benzoic acid.[1][5]

Key Intermediates

The synthesis of this compound relies on the preparation of several crucial intermediates:

-

4-(4-phenylbutoxy)benzoic acid: This intermediate provides the phenylbutoxy side chain of the final molecule.[5][6]

-

3-Amino-2-hydroxyacetophenone: This serves as a precursor for the benzopyran ring system.[5][6]

-

Ethyl tetrazole-5-carboxylate: This reagent is used to introduce the tetrazole ring, a critical pharmacophore for the drug's activity.[5][6]

-

8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran: This is the core heterocyclic structure to which the side chain is attached.[5]

Synthetic Workflow

The overall synthetic scheme can be visualized as a convergent synthesis where the two main fragments, the benzopyran core and the phenylbutoxybenzoic acid side chain, are prepared separately and then coupled.

Experimental Protocols

Synthesis of 4-(4-phenylbutoxy)benzoic acid:

-

Preparation of 4-Phenylbutanol: Anhydrous aluminum chloride is added to benzene, followed by the dropwise addition of 4-chlorobutanol at a controlled temperature (10-25°C). The reaction mixture is stirred for several hours, then quenched with ice-water containing hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting residue is distilled under reduced pressure to yield 4-phenylbutanol.[1][7]

-

Preparation of 1-Bromo-4-phenylbutane: 4-Phenylbutanol is refluxed with 40% hydrobromic acid. After cooling, the organic layer is separated and distilled under reduced pressure to give 1-bromo-4-phenylbutane.[1]

-

Synthesis of 4-(4-phenylbutoxy)benzoic acid methyl ester: 1-Bromo-4-phenylbutane, methyl p-hydroxybenzoate, and potassium carbonate are refluxed in a mixture of DMF and toluene for 5-20 hours. After cooling, water is added, and the product is extracted with toluene. The solvent is evaporated, and the crude product is recrystallized to obtain the methyl ester.[8]

-

Hydrolysis to 4-(4-phenylbutoxy)benzoic acid: The methyl ester is refluxed with aqueous sodium hydroxide for 1 hour. After cooling, the mixture is acidified with hydrochloric acid. The precipitated white solid is filtered, washed with water, and dried to yield 4-(4-phenylbutoxy)benzoic acid.[7]

Synthesis of 8-Amino-4-oxo-2-(tetrazol-5-yl)-1-benzopyran-4-one:

-

Synthesis of 8-nitro-4-oxo-1-benzopyran-2-carboxylic acid, ethyl ester: 3-Nitro-2-hydroxyacetophenone and diethyl oxalate are reacted in the presence of sodium ethoxide in ethanol via heating under reflux. The reaction mixture is then poured into ice-cold dilute hydrochloric acid to precipitate the product.[9]

-

Formation of 2-cyano-8-nitro-1-benzopyran-4-one: The ethyl ester from the previous step is reacted with ammonia in methanol to form the corresponding amide, which is then dehydrated using phosphorus oxychloride.[1]

-

Tetrazole Ring Formation: The 2-cyano derivative is heated with sodium azide and ammonium chloride in DMF for approximately 8 hours. The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid to precipitate 8-nitro-2-(tetrazol-5-yl)-1-benzopyran-4-one.[1][10]

-

Reduction of the Nitro Group: The nitro compound is subjected to catalytic hydrogenation using 5% Pd/C in a mixture of dichloromethane, methanol, and water with concentrated hydrochloric acid. After the reaction is complete, the catalyst is filtered off, and the filtrate is neutralized with saturated sodium bicarbonate to yield 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one.[7]

Final Coupling and Hydration:

-

Preparation of Pranlukast: 4-(4-phenylbutoxy)benzoic acid is dissolved in dimethylacetamide (DMAC) and cooled to 0°C. Thionyl chloride is added gradually. After stirring, a mixture of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride is added, and the reaction is stirred to completion. The product is precipitated by adding the reaction mixture to water, filtered, and dried.[1]

-

Formation of this compound: The crude Pranlukast is recrystallized from a suitable solvent system (e.g., methanol/water) to yield this compound.[7]

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity, purity, and solid-state properties of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of Pranlukast.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Specific peak assignments would be populated here from experimental data. |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3250-3650 cm⁻¹ is indicative of the presence of water of hydration (O-H stretching).[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (water of hydration) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1650 | Strong | C=O stretch (amide and chromone) |

| ~1600, ~1580 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

Note: The table presents typical absorption ranges for the functional groups in this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Pranlukast.

| Technique | Parameter | Value |

| ESI-MS | [M-H]⁻ | 480.17 |

| Molecular Weight | 481.51 g/mol |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of this compound and for quantifying it in various matrices.

| Parameter | Condition |

| Column | C18 (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)[12] |

| Mobile Phase | Acetonitrile and ammonium formate buffer (e.g., 50:50, v/v)[12] |

| Flow Rate | 1.0 - 1.25 mL/min[12] |

| Detection | UV at 230 nm[12] |

Solid-State Characterization

Powder X-ray Diffraction (PXRD): PXRD is essential for identifying the crystalline form of this compound and distinguishing it from anhydrous forms. The hemihydrate form exhibits characteristic diffraction peaks at specific 2θ values.[4]

| 2θ Angle (°) |

| 9.8 |

| 14.4 |

| 16.6 |

| 19.9 |

Note: These are the main characteristic peaks for raw Pranlukast hemihydrate.[13]

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and phase transitions of this compound. TGA can quantify the water content, while DSC reveals melting points and other thermal events.[4][8] The DSC experiment should be preceded by a TGA experiment to determine the decomposition temperature.[14]

| Technique | Observation |

| TGA | Weight loss corresponding to the loss of water of hydration upon heating.[15] |

| DSC | Endothermic peak corresponding to the dehydration process, followed by an endotherm for melting and subsequent exotherm for decomposition.[15] |

Mechanism of Action: CysLT1 Receptor Antagonism

Pranlukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][3]

The Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid.[3] They are produced by various inflammatory cells, including mast cells and eosinophils. Upon binding to the CysLT1 receptor, a G-protein coupled receptor, they trigger a cascade of intracellular events.[2][16]

This signaling pathway leads to several pathophysiological responses characteristic of asthma and allergic rhinitis, including:

-

Bronchoconstriction[3]

-

Increased vascular permeability and tissue edema[3]

-

Mucus hypersecretion[3]

-

Recruitment of inflammatory cells, particularly eosinophils[3]

Pranlukast's Role in Pathway Inhibition

Pranlukast competitively binds to the CysLT1 receptor, thereby blocking the binding of cysteinyl leukotrienes.[3] This antagonism prevents the downstream signaling cascade, leading to the alleviation of asthma and allergy symptoms. The blockade of the CysLT1 receptor by Pranlukast results in:

-

Reduced bronchoconstriction

-

Decreased airway inflammation and edema

-

Inhibition of mucus production

-

Suppression of inflammatory cell infiltration

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthetic pathways, while complex, are well-established, leading to the production of a high-purity active pharmaceutical ingredient. A suite of analytical techniques is crucial for the thorough characterization of its chemical structure, purity, and solid-state properties. Understanding the mechanism of action, specifically the antagonism of the CysLT1 receptor, is fundamental to its application in treating inflammatory airway diseases. The information presented herein serves as a valuable resource for professionals in the fields of medicinal chemistry, pharmaceutical sciences, and drug development.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 3. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 4. Physicochemical and crystal structure analysis of pranlukast pseudo-polymorphs I: anhydrates and hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]

- 10. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physicochemical Landscape of Pranlukast Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its solid-state properties. The commercially available form, Pranlukast Hemihydrate, exists as a crystalline solid, and its physicochemical characteristics are paramount to its formulation, stability, and bioavailability.[3][4] This technical guide provides an in-depth exploration of the physicochemical properties of Pranlukast Hydrate crystals, offering a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties

Polymorphism and Crystal Structure

Pranlukast is known to exist in multiple crystalline forms, including a hemihydrate (HH) and at least three anhydrate (AH) forms (AH-I, AH-II, and AH-III).[3][4] The hemihydrate is the form utilized in pharmaceutical products.[3][4] The crystal structures of the hemihydrate and anhydrate form I (AH-I) have been determined by single-crystal X-ray analysis.[3][4] Both the hemihydrate and AH-I exhibit similar crystal packing patterns and molecular structures.[3][4]

The different polymorphic forms can be interconverted under specific conditions. The hemihydrate form transforms to the anhydrate forms (AH-I, AH-II, and AH-III) upon heating from 25°C to 210°C.[3][4] Conversely, at 25°C, anhydrate form I (AH-I) converts to the hemihydrate form at a relative humidity above 5%.[3][4]

Thermal Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the different forms of Pranlukast.

Table 1: Thermal Analysis Data for this compound and its Anhydrates

| Form | Technique | Key Observations | Reference |

| Hemihydrate (HH) | TG-DTA | Dehydration followed by decomposition. | [3][4] |

| Anhydrate I (AH-I) | DSC | Endothermic peak corresponding to melting. | [3][4] |

| Anhydrate II (AH-II) | DSC | Endothermic peak corresponding to melting. | [3][4] |

| Anhydrate III (AH-III) | DSC | Endothermic peak corresponding to melting. | [3][4] |

Note: Specific temperature ranges and peak values can be found in the cited literature.

Solubility

Pranlukast Hemihydrate is characterized by its poor water solubility, a factor that can influence its dissolution rate and bioavailability.[5] Its solubility has been determined in water and various organic solvents at different temperatures.

Table 2: Solubility of Pranlukast Hemihydrate

| Solvent | Temperature (°C) | Solubility (µg/mL) | Mole Fraction Solubility (x 10⁻⁵) | Reference |

| Water | 25 | ~0.36 | - | [5] |

| Water with 1% HPMC | 25 | 87.58 | - | [5] |

| Water with 5% Sucrose Laurate | 25 | 682.03 | - | [5] |

| Methanol | 25 | - | 3.96 | [6] |

| Ethanol | 25 | - | 6.18 | [6] |

| 1-Propanol | 25 | - | 9.63 | [6] |

| 2-Propanol | 25 | - | 5.71 | [6] |

| 1-Butanol | 25 | - | 26.39 | [6] |

Note: The solubility in organic solvents was determined over a range of temperatures from 298.15 to 323.15 K. The values presented here are at 298.15 K (25°C). For detailed temperature-dependent solubility data, please refer to the cited source.

The dissolution of Pranlukast Hemihydrate is an endothermic and spontaneous process in the studied organic solvents.[6]

Stability

Stability testing of this compound has been conducted according to the International Council for Harmonisation (ICH) guidelines.[1][7] These studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

This compound is found to be labile under alkaline and photolytic (liquid state) conditions.[1] It is stable under acidic, peroxide, photolytic (solid state), and thermal conditions.[1]

Table 3: Stability of this compound under Stress Conditions

| Condition | Degradation | Degradation Products Identified | Reference |

| Alkaline | 62.48% | DP6, DP9 | [1] |

| Photolytic (liquid state) | 7.67% | DP1, DP3, DP4, DP5, DP7, DP10 | [1] |

| Acidic | Stable | - | [1] |

| Peroxide | Stable | - | [1] |

| Photolytic (solid state) | Stable | - | [1] |

| Thermal | Stable | - | [1] |

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for the characterization of the crystalline forms of this compound.

Methodology:

-

Instrument: X-ray diffractometer.

-

Radiation Source: Cu Kα radiation is commonly used.

-

Sample Preparation: The sample is finely powdered and placed in a sample holder. To minimize preferred orientation, the powder can be mixed with a diluent like finely ground silica gel.

-

Data Collection: The diffraction pattern is recorded over a specific 2θ range, for example, 5° to 40°.

-

Analysis: The resulting diffractogram provides information on the crystal structure, with characteristic peaks corresponding to specific lattice spacings (d-values).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties and stability of this compound crystals.

DSC Methodology:

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments model Q200).

-

Sample Preparation: A small amount of the sample (typically 4-5 mg) is weighed into an aluminum pan.

-

Heating Rate: A constant heating rate, such as 10°C/minute, is applied.

-

Temperature Range: The analysis is performed over a defined temperature range, for instance, from 20°C to 250°C.

-

Atmosphere: The experiment is typically conducted under a nitrogen atmosphere.

-

Calibration: The instrument is calibrated using standards like indium.

TGA Methodology:

-

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments model Q500).

-

Sample Preparation: A sample of 4-5 mg is placed in the TGA pan.

-

Heating Rate: A linear heating rate of 10°C/minute is commonly used.

-

Temperature Range: The analysis is carried out over a wide temperature range, for example, from 20°C to 1000°C.

-

Atmosphere: A nitrogen atmosphere with a specific flow rate (e.g., 40 mL/minute) is maintained.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the quantification of this compound and the analysis of its degradation products.

Methodology for Stability-Indicating Assay:

-

Column: A C18 reversed-phase column is frequently used (e.g., Kromosil 100 C18, 150 mm x 4.6 mm, 5 µm or Phenomenex Gemini C18, 250 x 4.6 mm, 5 µ).[7][8]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% glacial acetic acid or ammonium acetate buffer) is employed.[7][9] The specific ratio can be optimized, for example, Acetonitrile: 0.1% Glacial acetic acid (85:15 v/v).[7]

-

Flow Rate: A typical flow rate is between 0.5 mL/min and 1.2 mL/min.[7][9]

-

Detection: UV detection at a wavelength of 262 nm or 230 nm is common.[7][9]

-

Temperature: The column temperature is maintained at a constant value, such as 30°C or 40°C.[7][9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Pranlukast molecule and to characterize its solid-state forms.

Methodology:

-

Instrument: Fourier-transform infrared spectrophotometer.

-

Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The spectrum is recorded over a specific wavenumber range, typically 4000 to 400 cm⁻¹.

-

Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound crystals.

Signaling Pathway of Pranlukast as a Leukotriene Receptor Antagonist

Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.

Conclusion

A thorough understanding of the physicochemical properties of this compound is critical for the development of robust and effective pharmaceutical formulations. This guide has summarized key data on its polymorphism, thermal behavior, solubility, and stability, and provided detailed experimental protocols for its characterization. The crystalline nature of this compound necessitates careful control and monitoring of its solid-state properties throughout the drug development process to ensure consistent product quality and therapeutic performance.

References

- 1. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical and crystal structure analysis of pranlukast pseudo-polymorphs I: anhydrates and hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Molecular Pharmacology of Pranlukast Hydrate: A Technical Guide

Pranlukast Hydrate is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist utilized in the management of bronchial asthma and allergic rhinitis.[1][2] This guide provides an in-depth overview of its molecular pharmacology, intended for researchers, scientists, and professionals in drug development. It details the mechanism of action, receptor interaction, downstream signaling effects, and impact on key inflammatory cells, supported by quantitative data and experimental methodologies.

Primary Mechanism of Action: CysLT1 Receptor Antagonism

Pranlukast exerts its therapeutic effects by acting as a competitive and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][3] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][4] These molecules play a central role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells, particularly eosinophils.[1][4]

By binding to the CysLT1 receptor, Pranlukast competitively inhibits the binding of endogenous CysLTs, thereby preventing the initiation of their pro-inflammatory and bronchoconstrictive effects.[3][5] This antagonism occurs without any intrinsic agonistic activity.[5]

Receptor Binding and Affinity

Pranlukast demonstrates high affinity and selectivity for the CysLT1 receptor. In vitro studies have quantified its binding affinity, showcasing its potency as an antagonist.

| Parameter | Value | Cell/Tissue System | Reference |

| IC50 | 0.8 nM | CysLT1 Receptor Interaction | [6] |

| IC50 (vs. LTD4-evoked SO4 output) | 0.3 µM | Not specified | [7] |

| pKB | 7.0 | Not specified | [7] |

Experimental Protocol: Receptor Binding Assay (Hypothetical)

A common method to determine the IC50 for receptor binding is a competitive radioligand binding assay. A typical protocol would involve:

-

Membrane Preparation: Membranes are prepared from cells heterologously expressing the human CysLT1 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) and varying concentrations of Pranlukast.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Downstream Signaling Pathways

The binding of CysLTs to the CysLT1 receptor, a Gq-coupled protein receptor, activates downstream signaling cascades.[8] Pranlukast's antagonism of this receptor consequently inhibits these pathways.

Inhibition of NF-κB Activation

Pranlukast has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[7] This inhibition appears to be, in part, independent of CysLT1 receptor antagonism.[9]

| Cell Line | Inhibition of NF-κB Activation | Reference |

| U-937 (DMSO-differentiated) | ~40% | [7] |

| Jurkat | ~30% | [7] |

Experimental Protocol: NF-κB Activation Assay (Hypothetical)

A typical method to assess NF-κB activation is through an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

-

Cell Culture and Treatment: Cells (e.g., U-937 or Jurkat) are cultured and pre-treated with Pranlukast for a specified time.

-

Stimulation: Cells are then stimulated with an agent known to induce NF-κB activation (e.g., phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS)).

-

Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and control cells.

-

EMSA: The nuclear extracts are incubated with a radiolabeled double-stranded DNA probe containing the NF-κB consensus sequence.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. The intensity of the bands is quantified to determine the level of NF-κB activation.

Effects on Inflammatory Cells

Pranlukast significantly modulates the function of key inflammatory cells involved in asthma and allergic rhinitis, primarily eosinophils and mast cells.

Eosinophils

Eosinophils are a major source of CysLTs and also express CysLT1 receptors, creating an autocrine loop that perpetuates inflammation.[10] Pranlukast disrupts this cycle by:

-

Inhibiting Eosinophil Effector Functions: Pranlukast partially inhibits superoxide anion generation and degranulation induced by platelet-activating factor (PAF).[10] It completely inhibits leukotriene D4-induced superoxide generation.[10]

-

Reducing Eosinophil Infiltration: Pranlukast has been shown to attenuate eosinophil influx into the airways.[4][11][12][13]

-

Decreasing Eosinophil Progenitors: It attenuates the allergen-induced increase in bone marrow eosinophil/basophil colony-forming units.[14]

| Effect on Eosinophils | Quantitative Data | Condition | Reference |

| Sputum Eosinophil Count | Decrease from 5.3% to 0.7% | 2 weeks of treatment in mild asthmatics | [14] |

| Allergen-induced Eosinophil Count | Decreased to 5.6% (7h) and 7.5% (24h) vs. placebo (13.8% and 15.3%) | Post-allergen inhalation in mild asthmatics | [14] |

| Blood and Sputum Eosinophils | Significantly decreased | 4 weeks of treatment in mild/moderate asthmatics | [15] |

Mast Cells

While not a classical mast cell stabilizer that prevents degranulation, Pranlukast's antagonism of CysLT1 receptors mitigates the downstream effects of mast cell-derived leukotrienes.[16][17][18] Mast cells, upon activation, release a plethora of inflammatory mediators, including CysLTs.[1] By blocking the action of these leukotrienes, Pranlukast helps to reduce bronchoconstriction and inflammation initiated by mast cell activation.

Clinical Pharmacology and Efficacy

Clinical studies have consistently demonstrated the efficacy of Pranlukast in improving asthma control.

| Clinical Outcome | Improvement with Pranlukast | Study Details | Reference |

| Morning Peak Expiratory Flow (PEF) | Significantly increased | 4-week administration in asthmatic patients | [4] |

| As-needed β2-agonist use | Significantly decreased | 4-week administration in asthmatic patients | [4] |

| Allergen-induced Early Asthmatic Response (EAR) | 48.3% protection | Pretreatment in atopic asthmatics | [19] |

| Allergen-induced Late Asthmatic Response (LAR) | 30.8% protection | Pretreatment in atopic asthmatics | [19] |

| Allergen-induced Airway Hyperresponsiveness | 78.4% protection | Pretreatment in atopic asthmatics | [19] |

| FEV1 | Significant increase within 1 hour, maintained for 8 hours | Mild to moderate asthmatics | [20] |

Additional Pharmacological Effects

Recent research suggests that Pranlukast may possess pharmacological activities beyond CysLT1 receptor antagonism.

-

Inhibition of IL-5 Production: Pranlukast has been shown to inhibit the synthesis of Interleukin-5 (IL-5), a key cytokine in eosinophil differentiation, activation, and survival, through a mechanism distinct from CysLT1 antagonism.[21]

-

Inhibition of TNF-α Production: It may also inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by suppressing NF-κB activation, again through pathways potentially independent of CysLT1 antagonism.[9]

-

Inhibition of Volume-Regulated Anion Channels (VRACs): Pranlukast has been identified as an inhibitor of VRACs, though at concentrations much higher than those required for CysLT1 receptor inhibition.[8]

Conclusion

This compound is a well-characterized selective antagonist of the CysLT1 receptor. Its primary mechanism of action involves the competitive inhibition of cysteinyl leukotrienes, leading to the attenuation of bronchoconstriction, airway edema, and inflammation. The molecular pharmacology of Pranlukast extends to the modulation of key inflammatory cells, particularly eosinophils, and the inhibition of pro-inflammatory signaling pathways. Emerging evidence also points to potential pharmacological effects independent of CysLT1 receptor antagonism, which may contribute to its overall therapeutic profile. This comprehensive understanding of Pranlukast's molecular interactions and downstream effects is crucial for its optimal clinical application and for guiding future research in the development of novel anti-inflammatory and anti-asthmatic therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pranlukast, a cysteinyl leukotriene receptor 1 antagonist, attenuates allergen-specific tumour necrosis factor alpha production and nuclear factor kappa B nuclear translocation in peripheral blood monocytes from atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of pranlukast, a leukotriene receptor antagonist, on airway inflammation in mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Effects of Pranlukast, a Leukotriene Receptor Antagonist, on Airway Inflammation in Mild Asthmatics | Semantic Scholar [semanticscholar.org]

- 14. atsjournals.org [atsjournals.org]

- 15. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]

- 17. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 18. Treatment of mast cell activation syndrome MCAS UK explained. [syncope.co.uk]

- 19. ovid.com [ovid.com]

- 20. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pranlukast, a leukotriene receptor antagonist, inhibits interleukin-5 production via a mechanism distinct from leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Pranlukast Hydrate: A Deep Dive into its Structure-Activity Relationship for Drug Development Professionals

An in-depth technical guide on the core principles governing the interaction of Pranlukast Hydrate with its biological target, providing a foundation for future drug discovery and development in the field of leukotriene receptor antagonism.

This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of asthma and allergic rhinitis. Its therapeutic efficacy stems from its ability to block the pro-inflammatory effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology of these respiratory diseases. This guide delves into the intricate structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the key structural features of the molecule, their impact on biological activity, the underlying signaling pathways, and the experimental methodologies used to elucidate these relationships.

Core Molecular Structure and Key Pharmacophoric Features

The chemical scaffold of Pranlukast, N-[4-oxo-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide, is comprised of several key moieties that are critical for its high-affinity binding to the CysLT1 receptor. The development of Pranlukast can be traced back to lead compounds identified through random screening, which were subsequently optimized by incorporating structural elements from other known leukotriene antagonists like FPL 55712[1].

The core structure can be dissected into three main regions:

-

The Chromone Ring System: This bicyclic heterocycle serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the receptor binding pocket.

-

The Tetrazole Moiety: This acidic group is a critical pharmacophore, mimicking the carboxylic acid of the natural ligands (leukotrienes). It is essential for anchoring the molecule within the receptor.

-

The Benzoylamino Linker and Phenylbutoxy Side Chain: This extended lipophilic tail is crucial for establishing van der Waals and hydrophobic interactions within a non-polar region of the CysLT1 receptor, contributing significantly to the overall binding affinity and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological activity of this compound from various studies. This quantitative data is essential for understanding the potency of the compound and for providing a benchmark for the development of new analogs.

| Compound | Assay Type | Target/System | Value | Reference |

| Pranlukast | Competitive Radioligand Binding | [3H]LTD4 binding to lung membranes | Ki = 0.99 ± 0.19 nM | [2] |

| Pranlukast | Competitive Radioligand Binding | [3H]LTC4 binding to lung membranes | Ki = 5640 ± 680 nM | [3] |

| Pranlukast | Competitive Radioligand Binding | [3H]LTE4 binding to lung membranes | Ki = 0.63 ± 0.11 nM | [3] |

| Pranlukast | Functional Assay (Mucus Secretion) | LTD4-evoked 35SO4 output in guinea-pig trachea | IC50 = 0.3 µM | |

| Pranlukast | Functional Assay (Calcium Mobilization) | UDP-induced calcium mobilization in dU937 cells | IC50 = 1.6 ± 0.4 µM | [4] |

| Pranlukast | Functional Assay (Calcium Mobilization) | UTP-induced calcium mobilization in dU937 cells | IC50 = 4.5 ± 0.8 µM | [4] |

Signaling Pathway of this compound's Antagonistic Action

Pranlukast exerts its therapeutic effect by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligands, initiates a signaling cascade leading to the characteristic inflammatory responses of asthma and allergic rhinitis.

The binding of an agonist to the CysLT1 receptor activates the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration leads to a variety of cellular responses, including smooth muscle contraction (bronchoconstriction) and the release of inflammatory mediators. Pranlukast, by blocking the initial binding of leukotrienes, effectively prevents the initiation of this entire signaling cascade.

Experimental Protocols

A thorough understanding of the SAR of this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of CysLT1 receptor antagonists.

CysLT1 Receptor Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the CysLT1 receptor.

1. Membrane Preparation:

-

Homogenize tissues known to express CysLT1 receptors (e.g., guinea pig lung parenchyma) or cultured cells overexpressing the human CysLT1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 200 µL:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LTD4 (a radiolabeled CysLT1 agonist) at a concentration near its Kd, and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled CysLT1 antagonist (e.g., 10 µM Pranlukast or Zafirlukast), 50 µL of [3H]-LTD4, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of the test compound (e.g., Pranlukast analog), 50 µL of [3H]-LTD4, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

LTD4-Induced Guinea Pig Tracheal Smooth Muscle Contraction Assay

This functional assay assesses the ability of a compound to antagonize the bronchoconstrictor effects of LTD4 in an ex vivo setting.

1. Tissue Preparation:

-

Humanely euthanize a guinea pig and carefully dissect out the trachea.

-

Place the trachea in a petri dish containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), gassed with 95% O2 and 5% CO2.

-

Carefully remove excess connective tissue and cut the trachea into rings (2-3 mm in width).

-

Cut the rings open opposite the smooth muscle to form strips.

2. Organ Bath Setup:

-

Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect one end of the strip to a fixed hook and the other end to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

-

After equilibration, induce a reference contraction with a standard agonist like histamine or carbachol to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Pre-incubate the tracheal strips with either vehicle (control) or varying concentrations of the test compound (e.g., Pranlukast analog) for a defined period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contraction.

-

In the presence of a competitive antagonist, the LTD4 concentration-response curve will be shifted to the right.

4. Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist.

-

Calculate the EC50 value (the concentration of LTD4 that produces 50% of the maximal response) in the absence and presence of the antagonist.

-

The potency of the antagonist can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Synthesis of this compound: A Workflow Overview

The synthesis of Pranlukast involves a multi-step process, starting from readily available chemical precursors. While several synthetic routes have been reported, a common approach involves the key steps of forming the benzopyranone core, introducing the tetrazole moiety, and finally coupling the side chain.

A representative synthetic workflow is outlined below:

-

Synthesis of the Chromone Core: This typically starts with a substituted 2-hydroxyacetophenone. Cyclization with a suitable reagent, such as diethyl oxalate, followed by hydrolysis and decarboxylation, yields the 4-oxo-4H-1-benzopyran-2-carboxylic acid.

-

Introduction of the Amino Group: The chromone core is then nitrated at the 8-position, followed by reduction to the corresponding 8-amino derivative.

-

Formation of the Tetrazole Ring: The carboxylic acid at the 2-position is converted to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid) to form the tetrazole ring.

-

Synthesis of the Side Chain: The 4-(4-phenylbutoxy)benzoic acid side chain is typically prepared separately. This can be achieved through a Williamson ether synthesis between 4-hydroxybenzoic acid and 1-bromo-4-phenylbutane.

-

Final Amide Coupling: The 8-amino-2-(tetrazol-5-yl)-4H-1-benzopyran-4-one intermediate is coupled with the activated 4-(4-phenylbutoxy)benzoic acid (e.g., as an acid chloride) to form the final Pranlukast molecule.

-

Hydrate Formation: The final product is then crystallized from an appropriate solvent system containing water to yield this compound.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design, where specific structural motifs are finely tuned to achieve high potency and selectivity for the CysLT1 receptor. A comprehensive understanding of these relationships, supported by robust experimental data and a clear picture of the underlying molecular mechanisms, is paramount for the continued development of novel and improved leukotriene receptor antagonists. This guide provides a foundational knowledge base to aid researchers in this endeavor, with the ultimate goal of advancing the therapeutic options for patients suffering from asthma and other inflammatory diseases.

References

In Vitro Binding Affinity of Pranlukast Hydrate to CysLT1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Pranlukast Hydrate to the cysteinyl leukotriene receptor 1 (CysLT1). Pranlukast is a selective and competitive antagonist of the CysLT1 receptor, a key player in the inflammatory cascade of allergic and hypersensitivity reactions, particularly in the context of asthma and allergic rhinitis.[1][2] This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Quantitative Binding Affinity Data

The binding affinity of Pranlukast for the CysLT1 receptor has been determined in various in vitro systems. The following table summarizes the key quantitative data from radioligand binding assays. Lower Ki and IC50 values are indicative of higher binding affinity.

| Parameter | Value (nM) | Radioligand | Tissue/Cell Source | Reference |

| Ki | 0.8 | Not Specified | Not Specified | [3] |

| Ki | 0.99 ± 0.19 | [3H]-LTD4 | Lung Membranes | [4] |

| IC50 | 0.04 - 23 | Not Specified | Not Specified | [3] |

Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as the specific cell line or tissue preparation used, and the concentration of the radioligand.

Experimental Protocols

The determination of the in vitro binding affinity of Pranlukast to the CysLT1 receptor typically involves competitive radioligand binding assays. A general protocol is outlined below, based on commonly employed methodologies.[4]

Membrane Preparation

-

Tissue or Cell Source: Tissues endogenously expressing the CysLT1 receptor, such as human or guinea pig lung parenchyma, or cell lines overexpressing the receptor (e.g., U937 cells) are used.[4]

-

Homogenization: The selected tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors) to disrupt the cell membranes.

-

Centrifugation: The homogenate is subjected to centrifugation to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed with a suitable buffer to remove cytosolic components and then resuspended in an assay buffer. The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Radioligand Binding Assay

-

Assay Components: The assay is typically performed in a multi-well plate format and includes the membrane preparation, a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4), and varying concentrations of unlabeled this compound.

-

Incubation: The components are incubated together to allow for competitive binding between the radioligand and Pranlukast to the CysLT1 receptors on the membranes. The incubation is carried out at a specific temperature (e.g., 25°C) and for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor agonist.

Signaling Pathways and Experimental Visualization

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR).[5][6] Upon binding of its endogenous ligand, leukotriene D4 (LTD4), the receptor activates a signaling cascade that leads to various physiological responses, including bronchoconstriction and inflammation. Pranlukast, as a competitive antagonist, blocks this activation.

References

- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. rcsb.org [rcsb.org]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

The Modulatory Effects of Pranlukast Hydrate on Eosinophil Migration and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to inflammatory sites and subsequent activation contribute significantly to tissue damage and disease symptoms. Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent mediators that drive eosinophil migration and activation. Pranlukast hydrate, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), has demonstrated efficacy in mitigating these eosinophil-mediated processes. This technical guide provides an in-depth overview of the effects of this compound on eosinophil migration and activation, detailing the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of quantitative data from pertinent studies.

Introduction: The Role of Eosinophils and Cysteinyl Leukotrienes in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in type 2 immune responses. Upon activation by various stimuli, including cytokines and lipid mediators, eosinophils release a plethora of pro-inflammatory substances, such as cytotoxic granule proteins (e.g., eosinophil cationic protein - ECP, major basic protein - MBP), reactive oxygen species (ROS), and additional lipid mediators.[1] This degranulation and oxidative burst contribute to airway hyperresponsiveness, mucus production, and tissue remodeling characteristic of allergic diseases.[2][3][4]

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized from arachidonic acid by eosinophils and other inflammatory cells.[5] They exert their biological effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor, which is expressed on the surface of eosinophils.[5] LTD4, in particular, is a powerful chemoattractant for eosinophils and a potent activator of their effector functions.[6]

This compound: A CysLT1 Receptor Antagonist

This compound is a selective and competitive antagonist of the CysLT1 receptor.[7][8][9] By blocking the binding of LTD4 to its receptor on eosinophils, this compound effectively inhibits the downstream signaling pathways that lead to cellular migration and activation.[5][6] This mechanism of action underlies its therapeutic utility in the management of asthma and other allergic conditions.[2][3][4]

Quantitative Effects of this compound on Eosinophil Function

The inhibitory effects of this compound on eosinophil migration and activation have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Inhibitory Effects of this compound on Eosinophil Migration

| Parameter | Agonist | This compound Concentration | % Inhibition / Effect | Reference |

| Eosinophil Transendothelial Migration | 0.1 µM LTD4 | 1 µM | Significant blockade (p < 0.001) | [6] |

| Airway Eosinophil Influx (in vivo) | LTD4 | 20 mg/kg (intragastric) | Significant inhibition | [7] |

| Spontaneous Eosinophil Transmigration | - | 1 µM | No significant modification | [6] |

| Eotaxin-induced Eosinophil Transmigration | Eotaxin | 1 µM | No significant modification | [6] |

| RANTES-induced Eosinophil Transmigration | RANTES | 1 µM | No significant modification | [6] |

| PAF-induced Eosinophil Transmigration | PAF | 1 µM | No significant modification | [6] |

Table 2: Inhibitory Effects of this compound on Eosinophil Activation

| Parameter | Agonist | This compound Concentration | % Inhibition / IC50 | Reference |

| Superoxide Generation | LTD4 | Not specified | Complete inhibition | [5] |

| αMβ2 (CD11b/CD18) Expression | LTD4 | Not specified | Complete inhibition | [5] |

| Superoxide Generation | Platelet-Activating Factor (PAF) | Not specified | Partial inhibition | [5] |

| Degranulation (Eosinophil Protein X) | Platelet-Activating Factor (PAF) | Not specified | Partial inhibition | [5] |

| LTD4-evoked Mucus Secretion* | 10 µM LTD4 | 0.3 µM | IC50 of 0.3 µM | [10] |

*Note: While not a direct measure of eosinophil degranulation, mucus secretion is a downstream consequence of eosinophil activation and CysLT signaling in the airways.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects by blocking the CysLT1 receptor-mediated signaling cascade in eosinophils. The binding of LTD4 to the CysLT1 receptor initiates a series of intracellular events that are crucial for migration and activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on eosinophil migration and activation.

Eosinophil Isolation from Human Peripheral Blood

High-purity eosinophils are essential for in vitro studies. A common method is negative magnetic selection.[11][12]

Protocol:

-

Blood Collection: Draw whole blood into tubes containing an anticoagulant such as EDTA.[13]

-

Granulocyte Enrichment:

-

Negative Selection:

-

Resuspend the granulocyte pellet in a suitable buffer.

-

Incubate the cells with a cocktail of antibodies directed against surface markers of non-eosinophilic cells (e.g., CD3, CD14, CD16, CD19, CD56).[12]

-

Add magnetic particles that bind to the antibody-labeled cells.[12]

-

Pass the cell suspension through a column placed in a magnetic field. The labeled, non-eosinophilic cells will be retained in the column.[11]

-

-

Collection and Purity Assessment:

-

Collect the flow-through, which contains the purified eosinophils.

-

Assess the purity of the isolated eosinophils using cytological staining (e.g., Wright-Giemsa) and microscopy. Purity should typically be >98%.[11]

-

Eosinophil Migration Assay (Boyden Chamber/Transwell Assay)

This assay quantifies the chemotactic response of eosinophils to various stimuli.[14][15][16][17]

Protocol:

-

Chamber Preparation: Use a multi-well plate with inserts containing a microporous membrane (typically 5-8 µm pore size for eosinophils). The lower chamber is filled with media containing the chemoattractant (e.g., LTD4).[17]

-

Cell Preparation: Resuspend purified eosinophils in a serum-free medium. Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Assay Initiation: Add the eosinophil suspension to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow migration (e.g., 1-3 hours).

-

Quantification of Migration:

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured to quantify the migrated cells.

-

Eosinophil Activation Assays

This assay measures the production of superoxide anions, a key indicator of the eosinophil respiratory burst.[5]

Protocol:

-

Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., Hank's Balanced Salt Solution) containing ferricytochrome c. Pre-incubate with this compound or vehicle.

-

Stimulation: Add the activating agent (e.g., LTD4 or PAF) to the cell suspension.

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of ferricytochrome c to ferrocytochrome c by superoxide results in an increase in absorbance.

-

Calculation: The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c.

CD11b is the alpha chain of the Mac-1 integrin (αMβ2), and its surface expression is upregulated on activated eosinophils.[5]

Protocol:

-

Cell Stimulation: Incubate purified eosinophils with the desired stimulus (e.g., LTD4) in the presence or absence of this compound.

-

Antibody Staining:

-

Flow Cytometric Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in buffer and analyze using a flow cytometer.

-

Gate on the eosinophil population based on their forward and side scatter characteristics.

-

Quantify the mean fluorescence intensity (MFI) of CD11b staining to determine the level of expression.

-

Conclusion

This compound is a potent inhibitor of eosinophil migration and activation, primarily through its selective antagonism of the CysLT1 receptor. By blocking the pro-inflammatory effects of LTD4, this compound reduces the recruitment of eosinophils to sites of allergic inflammation and curtails their subsequent release of damaging mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CysLT1 receptor antagonists in the context of eosinophil-driven diseases. A thorough understanding of these mechanisms and methodologies is crucial for the development of more targeted and effective therapies for allergic and inflammatory conditions.

References

- 1. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 4. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the cysteinyl leukotriene antagonist pranlukast on transendothelial migration of eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Persistent airway eosinophilia after leukotriene (LT) D4 administration in the guinea pig: modulation by the LTD4 receptor antagonist, pranlukast, or an interleukin-5 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. idp.springernature.com [idp.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. miltenyibiotec.com [miltenyibiotec.com]

- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. worthington-biochem.com [worthington-biochem.com]

The Role of Pranlukast Hydrate in Inhibiting Inflammatory Cell Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast Hydrate, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, plays a significant role in mitigating inflammatory responses, primarily by inhibiting the recruitment of inflammatory cells. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to the inhibitory action of this compound on inflammatory cell migration. The document summarizes key data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Inflammatory cell recruitment to sites of injury or infection is a hallmark of the inflammatory response. While essential for host defense, dysregulated or excessive cell recruitment can lead to chronic inflammation and tissue damage, as seen in conditions like asthma and allergic rhinitis. Cysteinyl leukotrienes (CysLTs), including leukotriene D4 (LTD4), are potent lipid mediators that contribute significantly to the inflammatory cascade by promoting the migration and activation of various immune cells, most notably eosinophils and neutrophils.

This compound exerts its anti-inflammatory effects by selectively and competitively binding to the CysLT1 receptor, thereby blocking the downstream signaling pathways initiated by CysLTs. This antagonism effectively curtails the pro-inflammatory actions of these mediators, leading to a reduction in inflammatory cell infiltration and a subsequent alleviation of inflammatory symptoms.

Mechanism of Action: Inhibition of Inflammatory Cell Recruitment

This compound's primary mechanism in inhibiting inflammatory cell recruitment is the blockade of the CysLT1 receptor, which is expressed on the surface of various immune cells, including eosinophils, neutrophils, mast cells, and macrophages.

The binding of CysLTs, particularly LTD4, to the CysLT1 receptor on these cells initiates a signaling cascade that is crucial for chemotaxis, the directed migration of cells along a chemical gradient. This process involves:

-

G-Protein Activation: The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[1]

-

Downstream Signaling: Activation of these G-proteins leads to the activation of downstream effector molecules.

-

Gq Pathway: The Gq pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits of Gi can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K).

-

-

Cellular Response: These signaling events culminate in the reorganization of the actin cytoskeleton, formation of lamellipodia and filopodia, and enhanced cell motility and adhesion, all of which are essential for chemotaxis.[2]

By competitively antagonizing the CysLT1 receptor, this compound prevents the initiation of this signaling cascade, thereby inhibiting the chemotactic response of inflammatory cells towards CysLTs.

Quantitative Data on the Inhibition of Inflammatory Cell Recruitment

Several studies have quantified the inhibitory effects of this compound on the recruitment of inflammatory cells. The following tables summarize the key findings.

| Cell Type | Assay | Chemoattractant | This compound Concentration | Inhibition | Reference |

| Eosinophils | Transendothelial Migration | LTD4 (0.1 µM) | 1 µM | Significant blockade (p < 0.001) | [3] |

| Eosinophils | Chemotactic Response & Adhesion | LTD4 | Not Specified | Blocked | [4] |

| Study Population | Treatment | Cell Type | Measurement | Result | Reference |

| Patients with Perennial Allergic Rhinitis | This compound | Eosinophils and Neutrophils | Percentage of inflammatory cells in nasal mucosa | Significant decrease | [5] |

| Patients with Asthma | This compound | Eosinophils | Serum Eosinophil Cationic Protein (ECP) levels | Significant reduction | [6] |

Experimental Protocols

In Vitro Eosinophil Transendothelial Migration Assay (Boyden Chamber Assay)

This protocol is based on the methodology described in studies evaluating the effect of CysLT1 receptor antagonists on eosinophil migration.[3][7]

Objective: To assess the ability of this compound to inhibit the migration of eosinophils across an endothelial cell monolayer in response to a chemoattractant.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Boyden chamber apparatus (or Transwell® inserts with 8.0 µm pore size)

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Leukotriene D4 (LTD4)

-

This compound

-

Calcein-AM (for cell labeling and quantification)

-

Fluorometer

Procedure:

-

Endothelial Monolayer Preparation:

-

Culture HUVECs on the upper surface of the Boyden chamber membrane until a confluent monolayer is formed.

-

-

Eosinophil Preparation:

-

Isolate eosinophils from human peripheral blood using a suitable method (e.g., density gradient centrifugation).

-

Resuspend the isolated eosinophils in culture medium.

-

Label the eosinophils with Calcein-AM according to the manufacturer's instructions.

-

-

Assay Setup:

-

In the lower chamber of the Boyden apparatus, add culture medium containing the chemoattractant (LTD4). For control wells, add medium without the chemoattractant.

-

In separate experimental setups, add different concentrations of this compound to both the upper and lower chambers to evaluate its inhibitory effect.

-

Add the Calcein-AM labeled eosinophil suspension to the upper chamber.

-

-

Incubation:

-

Incubate the Boyden chamber at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 2-4 hours) to allow for cell migration.

-

-

Quantification:

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of migrated eosinophils in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorometer.

-